![molecular formula C20H26N2O4 B253830 N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide, also known as FPEB, is a chemical compound used in scientific research as a selective radioligand for imaging the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Wirkmechanismus
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide binds selectively to mGluR5 in the brain, which leads to the emission of positrons that can be detected by positron emission tomography (PET) imaging. PET imaging allows for non-invasive visualization of the brain and can provide valuable information about the distribution and density of mGluR5.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide has no known biochemical or physiological effects on the body. It is used solely as a radioligand for imaging mGluR5 in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide as a radioligand is its high selectivity for mGluR5. This allows for accurate visualization of the receptor in the brain without interference from other receptors. N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide also has a high affinity for mGluR5, which means that it can bind to the receptor even at low concentrations.
One limitation of using N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide is its short half-life, which means that it must be used quickly after synthesis. Another limitation is the cost of producing N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide, which can be expensive due to the complexity of the synthesis method.
Zukünftige Richtungen
For N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide research include the development of new imaging techniques that can provide more detailed information about the distribution and density of mGluR5 in the brain. This could lead to the development of new treatments for neurological disorders that target mGluR5. Additionally, N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide could be used in conjunction with other radioligands to study the interactions between different receptors in the brain.
Synthesemethoden
The synthesis of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide involves a series of chemical reactions starting from 2-propoxybenzoic acid. The acid is first converted to an acid chloride using thionyl chloride, followed by reaction with 2-(2-furyl)ethylamine and morpholine to form the desired product. The final compound is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide is used in scientific research as a radioligand for imaging mGluR5 in the brain. This receptor is involved in many neurological processes such as learning, memory, and synaptic plasticity. Dysfunction of mGluR5 has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. By using N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide as a radioligand, researchers can visualize the distribution and density of mGluR5 in the brain, which can aid in the development of new treatments for these disorders.
Eigenschaften
Produktname |
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide |
---|---|
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-2-11-25-18-7-4-3-6-16(18)20(23)21-15-17(19-8-5-12-26-19)22-9-13-24-14-10-22/h3-8,12,17H,2,9-11,13-15H2,1H3,(H,21,23) |
InChI-Schlüssel |
CIYRBRBXGSAGDA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.